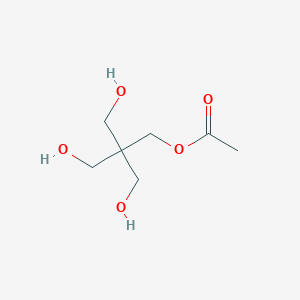
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone is a complex organic compound that features a cyclohexanone core substituted with a 4,5-diphenyl-1,3-oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure the efficient formation of the oxazole ring.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone has several applications in scientific research:
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme activities or receptor interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Shares the oxazole core but lacks the cyclohexanone substitution.
Cyclohexanone derivatives: Compounds with similar cyclohexanone cores but different substituents.
Other oxazole derivatives: Compounds with variations in the oxazole ring or additional substituents.
Uniqueness
2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone is unique due to the combination of the cyclohexanone core and the 4,5-diphenyl-1,3-oxazole moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89004-10-4 |
|---|---|
Fórmula molecular |
C22H21NO2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C22H21NO2/c24-19-14-8-7-13-18(19)15-20-23-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 |
Clave InChI |
MEQJPXYKIAFQHB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-Chloro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8710810.png)





![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)



![Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-](/img/structure/B8710884.png)
